molecular formula C23H25NO6S B11479400 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide

Cat. No.: B11479400
M. Wt: 443.5 g/mol
InChI Key: KRZXXOKWEIPHKB-UHFFFAOYSA-N
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Description

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDE is a synthetic organic compound It is characterized by the presence of a benzofuran ring, an ethoxybenzenesulfonyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Introduction of the Acetyl and Methyl Groups: Functionalization of the benzofuran ring with acetyl and methyl groups can be achieved using Friedel-Crafts acylation and alkylation reactions.

    Attachment of the Ethoxybenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like ethoxybenzenesulfonyl chloride.

    Formation of the Butanamide Moiety: The final step could involve the reaction of the intermediate compound with butanoyl chloride or a similar reagent to form the butanamide group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes considerations for reaction yield, purity, cost of reagents, and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzofuran ring or the ethoxybenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDE may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Materials Science: Utilization in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate biological pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BUTANAMIDE: Similar structure with a methoxy group instead of an ethoxy group.

    N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLOROBENZENESULFONYL)BUTANAMIDE: Similar structure with a chloro group instead of an ethoxy group.

Uniqueness

The uniqueness of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDE lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxyphenyl)sulfonylbutanamide

InChI

InChI=1S/C23H25NO6S/c1-5-7-22(26)24(31(27,28)19-11-9-18(10-12-19)29-6-2)17-8-13-21-20(14-17)23(15(3)25)16(4)30-21/h8-14H,5-7H2,1-4H3

InChI Key

KRZXXOKWEIPHKB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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